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Compound of Interest

Compound Name: Furo[2,3-c]pyridine

Cat. No.: B168854 Get Quote

The Furo[2,3-c]pyridine core is a bicyclic heterocyclic system of significant interest in

medicinal chemistry.[1] This scaffold, an isomer of other biologically relevant furopyridines,

presents a unique spatial arrangement of nitrogen and oxygen heteroatoms, rendering it a

"privileged" structure in drug discovery.[1] Its rigid framework serves as a versatile template for

the design of small molecules that can interact with a variety of biological targets with high

specificity and affinity. The inherent chemical properties of the furo[2,3-c]pyridine nucleus,

including its aromaticity and potential for hydrogen bonding, make it an attractive starting point

for the development of novel therapeutics.[1] This guide provides a comprehensive overview of

the synthesis, chemical properties, and diverse biological activities of furo[2,3-c]pyridine
derivatives, offering insights for professionals engaged in the pursuit of innovative medicines.

Core Structure and Physicochemical Properties
The fundamental structure of Furo[2,3-c]pyridine consists of a furan ring fused to a pyridine

ring.[2]

IUPAC Name: furo[2,3-c]pyridine[2] Molecular Formula: C₇H₅NO[2] Molecular Weight: 119.12

g/mol [2]

The fusion of the electron-rich furan ring with the electron-deficient pyridine ring results in a

unique electronic distribution that influences its reactivity and biological interactions. The

nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, a crucial feature for

molecular recognition by biological targets.[1] The planarity of the ring system also facilitates

stacking interactions with aromatic residues in proteins.[3]
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Synthetic Strategies for the Furo[2,3-c]pyridine Core
The construction of the furo[2,3-c]pyridine skeleton has been approached through several

synthetic strategies, each offering distinct advantages in terms of efficiency and substituent

diversity.[4] Key methodologies include the annulation of a furan ring onto a pre-existing

pyridine or the formation of the pyridine ring from a functionalized furan derivative.[4]

Established Synthetic Routes
Several classical and modern synthetic methods have been successfully employed to construct

the furo[2,3-c]pyridine ring system:

Palladium-Catalyzed Reactions: These are highly versatile and widely used for synthesizing

complex organic molecules, including furo[2,3-c]pyridine derivatives.[1][4]

Wittig Olefination: This powerful tool for forming carbon-carbon double bonds has been a

foundational method in the synthesis of this core structure.[1][4]

Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction: This one-pot reaction is an

efficient method for synthesizing fused heterocyclic scaffolds like furo[2,3-c]pyridine.[1]

Cyclization Reactions: These are fundamental to the construction of the furo[2,3-c]pyridine
ring system.[1]

Exemplary Synthetic Protocol: A Step-by-Step Approach
A notable synthesis of the parent furo[2,3-c]pyridine (1) commences from N-

benzenesulfonylpiperidin-4-one (2), as detailed by Chang and Tai.[4] This multi-step synthesis

highlights the strategic application of established organic reactions.

Step 1: Wittig Olefination and Deconjugation The synthesis begins with a Wittig olefination of

ketone (2) to introduce an ester group, followed by a DBU-mediated deconjugation to yield the

β,γ-unsaturated ester (3).[4]

Step 2: Furan Ring Formation Subsequent steps involve intramolecular cyclization to construct

the furan ring.[5]
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Step 3: Aromatization The final step is an aromatization reaction using potassium tert-butoxide

(t-BuOK) in THF to afford the furo[2,3-c]pyridine core (1) in high yield.[4]

Detailed Protocol for Aromatization: To a solution of the precursor (6) (53 mg, 0.2 mmol) in THF

(5 mL) at room temperature, t-BuOK (56 mg, 0.5 mmol) is added.[4] The reaction mixture is

then stirred at reflux for 1 hour.[4] After cooling, water (1 mL) is added, and the solvent is

concentrated. The aqueous layer is extracted with ethyl acetate (3 x 15 mL). The combined

organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and

concentrated under reduced pressure. The crude product is purified by silica gel column

chromatography (hexane/EtOAc = 3/1 to 2/1) to yield furo[2,3-c]pyridine (1) as a viscous oil

(21 mg, 88% yield).[4]

Starting Material Synthetic Steps Final Product

N-benzenesulfonyl-
piperidin-4-one (2)

Wittig Olefination &
Deconjugation

Ph3P=CHCO2Et, DBU Intramolecular
Cyclization

Intermediate (3)
Aromatization

(t-BuOK, THF, reflux)

Precursor (6)
Furo[2,3-c]pyridine (1)88% Yield

Click to download full resolution via product page

Caption: Synthetic workflow for Furo[2,3-c]pyridine.

Biological Activities and Therapeutic Potential
Furo[2,3-c]pyridine derivatives have emerged as a versatile scaffold exhibiting a wide

spectrum of biological activities. Their ability to modulate the function of various enzymes and

receptors has positioned them as promising candidates for the development of novel

therapeutics in several disease areas.

Anticancer and Antitumor Activity
A significant body of research has highlighted the potent anticancer properties of furo[2,3-
c]pyridine derivatives.[1] These compounds have demonstrated cytotoxic effects against a

range of human cancer cell lines.[1]
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Compound ID Cancer Cell Line Cell Line Origin Activity (GI₅₀)

17d MDA-MB-435 Melanoma 23 nM

17d MDA-MB-468 Breast Cancer 46 nM

Data sourced from BenchChem Application Notes.[6]

The anticancer effects of these derivatives are often attributed to their ability to inhibit key

signaling pathways that are frequently dysregulated in cancer.[6]

Mechanism of Action: Kinase Inhibition
Many furo[2,3-c]pyridine derivatives exert their anticancer effects by inhibiting protein

kinases, enzymes that play a crucial role in cell signaling and are often overactive in cancer

cells.[7]

PI3K/Akt/mTOR Pathway Inhibition: This pathway is a central regulator of cell growth and

survival.[6] Furo[2,3-c]pyridine analogs have shown the potential to inhibit key kinases in

this pathway, such as PI3K and Akt, leading to decreased cancer cell proliferation and

survival.[1][6]

Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are essential for cell cycle progression.[1]

Certain furo[2,3-b]pyridine derivatives, a closely related isomer, have been identified as

active inhibitors of CDK2.[1][8]

B-Raf Inhibition: The B-Raf kinase is a key component of the MAPK signaling pathway, and

its mutation is a driver in many cancers. Furo[2,3-c]pyridine-based indanone oximes have

been developed as highly potent and selective inhibitors of B-Raf.[9]
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Caption: Kinase inhibition pathways of Furo[2,3-c]pyridines.

Immunomodulatory Effects
Furo[2,3-c]pyridine derivatives have also been identified as modulators of the innate immune

system.[1] Specifically, they have been shown to act as specific agonists of Toll-like receptor 8

(TLR8), a key pattern recognition receptor.[1] Activation of TLR8 by these compounds initiates

NF-κB signaling, which can be harnessed to modulate immune responses.[1] This unique

pharmacological profile makes them valuable tools for developing novel vaccine adjuvants and

for investigating innate immune pathways.[1]

Other Therapeutic Areas
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The therapeutic potential of the furo[2,3-c]pyridine scaffold extends beyond oncology and

immunology.

HIV-1 Protease Inhibition: The furo[2,3-c]pyridine core is a key structural element in PNU-

142721, a potent HIV-1 protease inhibitor.[4]

Anti-inflammatory Activity: Given their interaction with key signaling pathways like JAK/STAT,

furo[3,2-c]pyridine derivatives are being explored for their potential in treating inflammatory

diseases.[10][11]

Structure-Activity Relationship (SAR) and Drug
Design
The biological activity of furo[2,3-c]pyridine derivatives is highly dependent on the nature and

position of substituents on the core scaffold. Understanding the structure-activity relationship

(SAR) is crucial for the rational design of more potent and selective drug candidates.

Substitution at the C2 Position: Studies have shown that substituents at the C2 position play

a critical role in the TLR8-dependent immunomodulatory activity.[1]

Hydrogen Bonding and Non-Covalent Interactions: The furo[2,3-c]pyridine core can act as

a hydrogen bond acceptor, forming stable complexes with target proteins.[1] The introduction

of specific functional groups can further enhance these interactions.[1]

Molecular Docking Studies: Computational modeling has provided valuable insights into the

binding modes of these derivatives with their biological targets. For instance, docking studies

have revealed strong binding affinities of related furo[2,3-b]pyridine derivatives for AKT1.[1]

Conclusion and Future Directions
The furo[2,3-c]pyridine scaffold represents a highly versatile and privileged structure in

medicinal chemistry. The diverse synthetic routes available for its construction, coupled with its

broad range of biological activities, underscore its importance in modern drug discovery. The

demonstrated efficacy of its derivatives as anticancer agents, kinase inhibitors, and

immunomodulators provides a strong foundation for further research and development.

Future efforts in this field should focus on:
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Expansion of Chemical Diversity: The synthesis of novel furo[2,3-c]pyridine libraries with a

wider range of substituents will be crucial for exploring new biological targets and optimizing

activity.

Elucidation of Mechanisms of Action: In-depth mechanistic studies are needed to fully

understand how these compounds exert their therapeutic effects at the molecular level.

In Vivo Validation: Promising lead compounds identified through in vitro screening must be

rigorously evaluated in preclinical animal models to assess their efficacy, safety, and

pharmacokinetic profiles.

The continued exploration of the furo[2,3-c]pyridine core holds immense promise for the

discovery of next-generation therapeutics to address unmet medical needs in oncology,

immunology, and beyond.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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